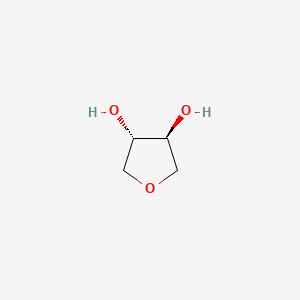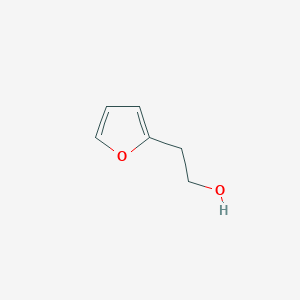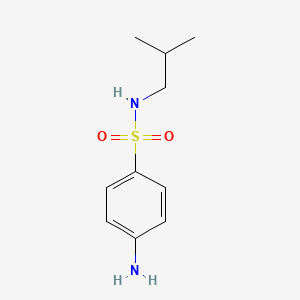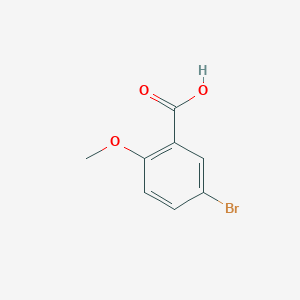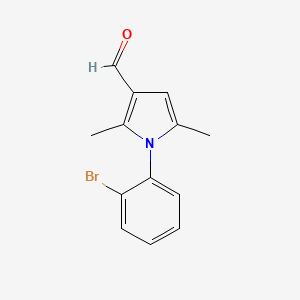
5-溴-3-甲基-1H-吲哚-2-羧酸
描述
5-bromo-3-methyl-1H-indole-2-carboxylic acid (5-Br-3-Me-1H-indole-2-carboxylic acid or 5-Br-3-Me-Ind-2-COOH) is a carboxylic acid derived from indole and is a synthetic intermediate used in the pharmaceutical and agrochemical industries. This compound has been studied for its potential applications in the fields of medicine and biochemistry.
科学研究应用
合成和化学转化
- 5-溴-3-甲基-1H-吲哚-2-羧酸已被用于各种化学合成和转化中。例如,它已参与与N-溴代琥珀酰亚胺的反应,导致生成四氢、二氢和脱氢酯等衍生物,突显其在有机合成中的多功能性(Irikawa et al., 1989)。此外,其衍生物已被合成用于朝向天然存在化合物的核心结构的战略发展,如Herdmanine D(P. Sharma et al., 2020)。
在生物活性化合物合成中的应用
- 该化合物在合成生物活性分子方面显示出潜力。例如,从甲基吲哚-3-羧酸酯合成5,6-二溴吲哚衍生物,这些衍生物用于天然和非天然生物活性化合物,展示了它在药物化学中的重要性(Parsons et al., 2011)。另一项研究调查了海绵中溴化色氨酸衍生物,包括类似于5-溴-3-甲基-1H-吲哚-2-羧酸的化合物,以评估它们在抑制细菌生长方面的潜力(Segraves & Crews, 2005)。
结构和光谱研究
- 已进行了对5-溴-3-甲基-1H-吲哚-2-羧酸衍生物的结构和光谱分析。例如,已确定了相关化合物如5-甲氧基吲哚-3-乙酸的晶体和分子结构,这对于理解这些分子的化学性质和潜在应用至关重要(Sakaki et al., 1975)。此外,对甲基5-甲氧基-1H-吲哚-2-羧酸酯等化合物的光谱分析提供了有关它们的电子性质和潜在生物活性应用的见解(Almutairi et al., 2017)。
新化合物的合成和表征
- 该化学物质还在合成新化合物方面发挥了重要作用。例如,已合成了(R)-2-{[5-溴-1-(3-溴丙基)-1H(取代)-吲哚-3-基]甲基}吡咯烷-1-羧酸等衍生物,展示了该化合物在创造新的化学实体中的作用(Mogulaiah et al., 2018)。
安全和危害
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects would depend on the specific pathways and targets involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
生化分析
Biochemical Properties
5-bromo-3-methyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) tyrosine kinase, which is crucial for angiogenesis
Cellular Effects
The effects of 5-bromo-3-methyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells . This compound influences cell signaling pathways, particularly those involved in cell proliferation and survival. Moreover, it can alter gene expression, promoting the expression of pro-apoptotic genes while downregulating anti-apoptotic genes. These effects highlight its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 5-bromo-3-methyl-1H-indole-2-carboxylic acid exerts its effects through several mechanisms. It binds to the VEGFR-2 tyrosine kinase domain, inhibiting its activity and preventing downstream signaling that promotes angiogenesis This inhibition leads to reduced blood supply to tumors, thereby limiting their growth Additionally, the compound may interact with other molecular targets, such as DNA and RNA, influencing gene expression and cellular metabolism
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-bromo-3-methyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation
Dosage Effects in Animal Models
The effects of 5-bromo-3-methyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, it exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window, emphasizing the need for careful dosage optimization in potential therapeutic applications. Threshold effects and dose-response relationships should be thoroughly investigated to ensure safety and efficacy.
Metabolic Pathways
5-bromo-3-methyl-1H-indole-2-carboxylic acid is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation into active and inactive metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy. Additionally, interactions with cofactors and other enzymes may affect metabolic flux and metabolite levels, further impacting its biological activity.
Transport and Distribution
The transport and distribution of 5-bromo-3-methyl-1H-indole-2-carboxylic acid within cells and tissues are crucial for its biological effects. The compound is likely transported by specific transporters and binding proteins, which facilitate its uptake and distribution . Its localization within tissues can influence its activity, with higher concentrations potentially leading to more pronounced effects. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 5-bromo-3-methyl-1H-indole-2-carboxylic acid can significantly impact its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications For instance, its accumulation in the nucleus could enhance its effects on gene expression, while localization in the cytoplasm might influence cellular metabolism
属性
IUPAC Name |
5-bromo-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-5-7-4-6(11)2-3-8(7)12-9(5)10(13)14/h2-4,12H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMRTSLYUVLHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358993 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70070-32-5 | |
| Record name | 5-bromo-3-methyl-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
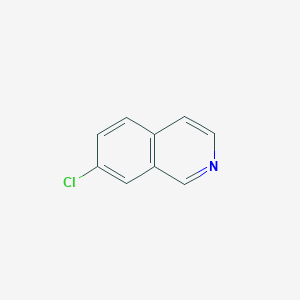
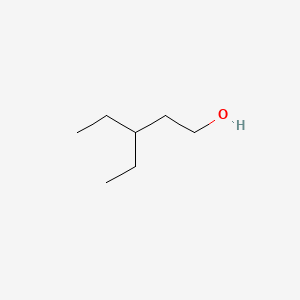
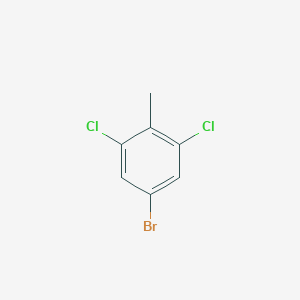
![3-Bromofuro[2,3-b]pyridine](/img/structure/B1268614.png)


